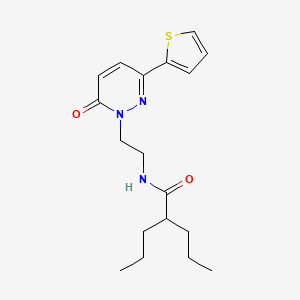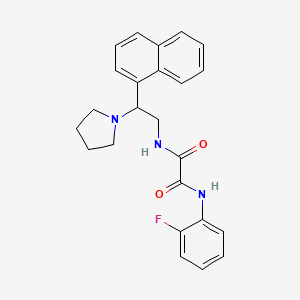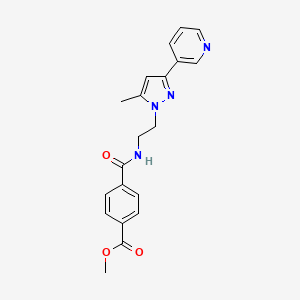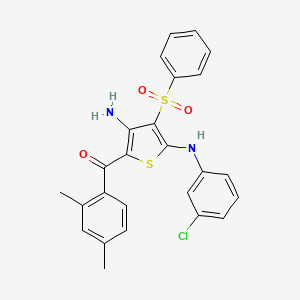
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of drug discovery. It is a potent inhibitor of a specific protein target, which is involved in several biological pathways.
Mechanism of Action
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide A exerts its biological effects by inhibiting the activity of a specific protein target, which is involved in the regulation of several biological pathways. This protein target is known to play a critical role in the development and progression of several diseases, including cancer and inflammation. By inhibiting the activity of this protein target, this compound A is able to block the signaling pathways that lead to the development and progression of these diseases.
Biochemical and Physiological Effects:
This compound A has been shown to have potent anti-inflammatory and anti-cancer properties. In particular, it has been found to inhibit the activity of a specific protein target, which is involved in the regulation of several biological pathways. This makes this compound A a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide A is its potent activity against a specific protein target, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound A is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound A is relatively complex and has a low overall yield, which can make it difficult to produce large quantities of the compound for use in preclinical and clinical studies.
Future Directions
There are several future directions for the study of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide A. One potential direction is the development of new synthetic methods that can improve the overall yield of the compound. Another potential direction is the optimization of the pharmacokinetic properties of the compound, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound A and to identify other potential protein targets that it may interact with. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound A in humans.
Synthesis Methods
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide A is synthesized through a multi-step process. The first step involves the preparation of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethyl-1-propylamine to yield this compound A. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-propylpentanamide A has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties. In particular, it has been found to inhibit the activity of a specific protein target, which is involved in the regulation of several biological pathways. This makes this compound A a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-6-14(7-4-2)18(23)19-11-12-21-17(22)10-9-15(20-21)16-8-5-13-24-16/h5,8-10,13-14H,3-4,6-7,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULWVMWRCBJUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2855654.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2855656.png)





![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/no-structure.png)
![propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2855670.png)


![4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2855674.png)
